molecular formula C12H16N2O7 B12314641 [1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl acetate

[1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl acetate

Cat. No.: B12314641
M. Wt: 300.26 g/mol
InChI Key: OUJHXQPAZJKUCY-UHFFFAOYSA-N
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Description

The compound [1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl acetate is a complex organic molecule with significant importance in various scientific fields. This compound features a pyrimidine ring, a sugar moiety, and an acetate group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl acetate typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the pyrimidine ring: This can be achieved through a condensation reaction between a β-keto ester and urea under acidic conditions.

    Attachment of the sugar moiety: The sugar moiety, such as ribose, is introduced through a glycosylation reaction, often using a Lewis acid catalyst.

    Acetylation: The final step involves the acetylation of the hydroxyl group using acetic anhydride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

[1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl acetate: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to form alcohols using reducing agents like sodium borohydride.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), and acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, and alcohols.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted analogs with various functional groups.

Scientific Research Applications

[1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl acetate: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and as a probe for enzyme activity.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of [1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit viral replication by targeting viral enzymes or induce apoptosis in cancer cells by interacting with cellular pathways.

Comparison with Similar Compounds

[1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl acetate: can be compared with similar compounds like:

The uniqueness of This compound lies in its specific structural features and versatile applications across various scientific disciplines.

Properties

Molecular Formula

C12H16N2O7

Molecular Weight

300.26 g/mol

IUPAC Name

[1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl acetate

InChI

InChI=1S/C12H16N2O7/c1-6(16)20-5-7-3-14(12(19)13-11(7)18)10-2-8(17)9(4-15)21-10/h3,8-10,15,17H,2,4-5H2,1H3,(H,13,18,19)

InChI Key

OUJHXQPAZJKUCY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O

Origin of Product

United States

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